1-Isomangostin

Description

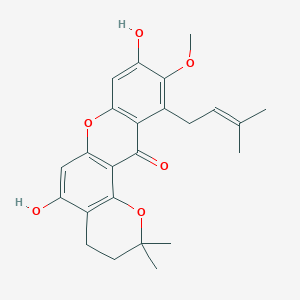

Structure

3D Structure

Properties

IUPAC Name |

5,9-dihydroxy-10-methoxy-2,2-dimethyl-11-(3-methylbut-2-enyl)-3,4-dihydropyrano[2,3-a]xanthen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O6/c1-12(2)6-7-14-19-17(11-16(26)22(14)28-5)29-18-10-15(25)13-8-9-24(3,4)30-23(13)20(18)21(19)27/h6,10-11,25-26H,7-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHXHWKPHWGZKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C4=C3OC(CC4)(C)C)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415165 | |

| Record name | 1-Isomangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Isomangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029981 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19275-44-6 | |

| Record name | 1-Isomangostin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19275-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isomangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isomangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029981 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

245 - 249 °C | |

| Record name | 1-Isomangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029981 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

1-Isomangostin: A Technical Guide to its Natural Sources and Isolation for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-isomangostin, a promising bioactive xanthone. The document details its primary natural sources, comprehensive isolation and purification protocols, and explores its potential mechanisms of action through key signaling pathways.

Natural Sources of this compound

This compound is a naturally occurring xanthone predominantly found in the tropical fruit Garcinia mangostana, commonly known as mangosteen. While the fruit is enjoyed for its edible pulp, the primary repository of this compound and other bioactive xanthones is the pericarp (fruit hull or rind). The pericarp has been traditionally used in Southeast Asia for its medicinal properties. In addition to the pericarp, the stem bark of Garcinia mangostana has also been identified as a source of this compound, albeit typically in lower concentrations.[1]

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and purification. As this compound is often present in a complex mixture of other xanthones, such as α-mangostin and γ-mangostin, chromatographic techniques are essential for obtaining the pure compound.

Extraction

The initial step involves the extraction of crude xanthones from the dried and powdered plant material. Several methods can be employed, with solvent extraction being the most common.

Experimental Protocol: Solvent Extraction of this compound from Mangosteen Pericarp

-

Preparation of Plant Material: Fresh mangosteen pericarps are washed, cut into small pieces, and dried in a hot air oven at 45-60°C until a constant weight is achieved. The dried pericarps are then ground into a fine powder.

-

Maceration: The powdered pericarp is macerated with an organic solvent at room temperature. Ethanol is a commonly used solvent due to its efficiency in extracting xanthones.[2] The ratio of plant material to solvent is typically in the range of 1:5 to 1:10 (w/v). The maceration is carried out for 24-72 hours with occasional agitation.

-

Filtration and Concentration: The mixture is filtered to separate the extract from the solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

The crude extract, containing a mixture of xanthones and other phytochemicals, is then subjected to further fractionation and purification steps.

Experimental Protocol: Column Chromatography for this compound Purification

-

Solvent-Solvent Partitioning (Optional): The crude extract can be suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Xanthones are typically enriched in the chloroform and ethyl acetate fractions.

-

Silica Gel Column Chromatography: The enriched fraction is loaded onto a silica gel column. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate or chloroform and acetone.[1] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are often further purified using a Sephadex LH-20 column with methanol as the eluent to remove smaller impurities.[1]

-

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound, preparative HPLC with a C18 column is employed.[1] A typical mobile phase is a mixture of methanol and water.[1] The purity of the isolated this compound can be confirmed by analytical HPLC.[3]

Quantitative Data

The yield of this compound can vary depending on the source material, extraction method, and purification process. While specific yields for this compound are not always reported, the data for total xanthone extracts and the major constituent, α-mangostin, provide a useful reference.

| Parameter | Value | Source Material | Method | Reference |

| Total Mangostins Yield | 8.51 - 11.50% w/w | Dried Pericarp Powder | Ethanolic Extraction | [2][4] |

| Total Mangostins in Extract | 30.19 - 45.61% w/w | Crude Ethanolic Extract | UV-Spectrophotometry | [2][4] |

| α-Mangostin Yield (Direct Extraction) | ~6.1% w/w | Dried Pericarp | Methanol Extraction | [5] |

| α-Mangostin Yield (Direct Extraction) | ~5.6% w/w | Dried Pericarp | Ethyl Acetate Extraction | [5] |

| This compound Yield | 0.00127% w/w | Dried Stem Bark | Chloroform extraction, multiple chromatography steps | [1] |

| α-Mangostin Purity | >95% | Isolated Compound | HPLC | [3] |

Signaling Pathways and Biological Activity

This compound has demonstrated anti-inflammatory properties, although its mechanism of action is less studied compared to the closely related α-mangostin. Due to their structural similarities, it is plausible that this compound shares some mechanisms of action with α-mangostin. The anti-inflammatory effects of mangostins are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.

Putative Anti-Inflammatory Signaling Pathway of this compound

A proposed mechanism for the anti-inflammatory action of mangostins, likely including this compound, involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are crucial in the production of pro-inflammatory mediators.

-

Inhibition of NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes. Mangostins may inhibit the degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent gene expression.[6][7]

-

Modulation of MAPK Pathway: The MAPK pathway, which includes kinases like JNK, p38, and ERK, is also activated by inflammatory stimuli and regulates the expression of inflammatory cytokines. Mangostins have been shown to suppress the phosphorylation of these kinases, thus dampening the inflammatory response.[6]

-

Downregulation of Pro-inflammatory Mediators: By inhibiting these pathways, mangostins can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as enzymes like iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2), which are responsible for the production of nitric oxide (NO) and prostaglandins (PGE2), respectively.[6][7][8][9][10][11]

Visualizations

Experimental Workflow for this compound Isolation

Caption: Generalized workflow for the isolation of this compound.

Putative Anti-Inflammatory Signaling Pathway of Mangostins

Caption: Putative mechanism of this compound's anti-inflammatory action.

References

- 1. Cytotoxic Xanthone Constituents of the Stem Bark of Garcinia mangostana (Mangosteen) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thaiscience.info [thaiscience.info]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. From the Front or Back Door? Quantitative analysis of direct and indirect extractions of α-mangostin from mangosteen (Garcinia mangostana) | PLOS One [journals.plos.org]

- 6. α-Mangostin Is a Xanthone Derivative from Mangosteen with Potent Immunomodulatory and Anti-Inflammatory Properties [mdpi.com]

- 7. An anti-inflammatory molecular mechanism of action of α-mangostin, the major xanthone from the pericarp of Garcinia mangostana: an in silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. magistralbr.caldic.com [magistralbr.caldic.com]

- 9. Alpha-mangostin inhibits both dengue virus production and cytokine/chemokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. α-Mangostin Is a Xanthone Derivative from Mangosteen with Potent Immunomodulatory and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

1-Isomangostin: A Comprehensive Technical Guide

Discovery and Historical Context

1-isomangostin, a naturally occurring xanthone, has a history intertwined with the study of its parent compound, α-mangostin, the principal secondary metabolite of the mangosteen fruit (Garcinia mangostana L.). While its presence in nature was confirmed later, this compound was first described as a synthetic compound.

In 1970, Yates and Bhat reported the synthesis of this compound.[1] It was not until 1987 that Mahabusarakam and colleagues first reported the isolation of this compound as a natural product from the fruit hull of Garcinia mangostana.[1] This discovery placed this compound within the rich chemical tapestry of the mangosteen, a plant with a long history of use in traditional medicine throughout Southeast Asia.

Subsequent phytochemical investigations of Garcinia mangostana have consistently identified this compound as a minor xanthone constituent alongside the more abundant α-mangostin and other derivatives.[2][3] Its co-occurrence with these other bioactive xanthones has spurred interest in its own pharmacological potential, leading to further studies on its isolation, synthesis, and biological activities.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C24H26O6 | |

| Molecular Weight | 410.46 g/mol | |

| Appearance | Yellow solid | |

| IUPAC Name | 5,9-dihydroxy-10-methoxy-2,2-dimethyl-11-(3-methylbut-2-enyl)-3,4-dihydropyrano[2,3-a]xanthen-12-one |

Experimental Protocols

Isolation from Garcinia mangostana

The isolation of this compound from the dried fruit hulls of Garcinia mangostana is typically achieved through a multi-step process involving extraction, solvent partitioning, and chromatographic separation.

1. Extraction:

-

Objective: To extract a crude mixture of xanthones from the plant material.

-

Protocol:

-

Air-dry the fruit hulls of Garcinia mangostana at room temperature and then grind them into a coarse powder.

-

Macerate the powdered plant material in a suitable organic solvent, such as ethanol, methanol, or ethyl acetate, at room temperature for an extended period (e.g., 24-72 hours).[4]

-

Filter the mixture to separate the solvent extract from the solid plant residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

2. Solvent Partitioning:

-

Objective: To separate the xanthone-rich fraction from other components based on polarity.

-

Protocol:

-

Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane).

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Collect the n-hexane layer, which will contain non-polar compounds.

-

Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as chloroform or ethyl acetate. The xanthones, including this compound, will preferentially partition into this layer.

-

Collect the organic layer and concentrate it under reduced pressure to yield a xanthone-enriched fraction.

-

3. Chromatographic Separation:

-

Objective: To isolate this compound from the mixture of other xanthones.

-

Protocol:

-

Subject the xanthone-enriched fraction to column chromatography over silica gel.

-

Pack a glass column with silica gel (60-120 or 230-400 mesh) slurried in a non-polar solvent (e.g., n-hexane).

-

Load the concentrated extract onto the top of the column.

-

Elute the column with a gradient of increasing polarity, typically starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate or acetone.[5]

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

Pool the fractions containing this compound and concentrate them.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/chloroform) to yield pure this compound.

-

Chemical Synthesis from α-Mangostin

This compound can be synthesized from its abundant precursor, α-mangostin, through an acid-catalyzed cyclization reaction.

-

Objective: To convert α-mangostin to this compound.

-

Protocol:

-

Dissolve α-mangostin in a suitable anhydrous solvent, such as benzene or toluene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid.[2]

-

Reflux the reaction mixture for a specified period (e.g., 30 minutes to several hours), monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate this compound from unreacted α-mangostin and other byproducts.

-

Biological Activities and Quantitative Data

This compound, like many other xanthones from Garcinia mangostana, exhibits a range of biological activities. The majority of the research has focused on its anticancer properties, with emerging evidence for its anti-inflammatory, antioxidant, and antimicrobial effects. Due to its structural similarity to α-mangostin, it is often studied in parallel, and its mechanisms of action are presumed to be similar.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The table below summarizes some of the reported half-maximal inhibitory concentration (IC50) and effective dose (ED50) values.

| Cell Line | Cancer Type | IC50/ED50 (µM) | Reference |

| HT-29 | Colon Cancer | 4.9 (ED50) | [3] |

| CEM-SS | Leukemia | >10 (Inactive) | [6] |

Note: Data for this compound is limited. The table includes data for the closely related 3-isomangostin where specified.

Signaling Pathways in Cancer

While specific studies on the signaling pathways modulated by this compound are scarce, the extensive research on α-mangostin provides a strong foundation for understanding its likely mechanisms of action. α-Mangostin has been shown to impact several key signaling pathways involved in cancer cell proliferation, survival, and metastasis. It is highly probable that this compound shares some of these targets due to its structural similarity.

One of the well-established pathways affected by α-mangostin is the PI3K/Akt signaling pathway , which is a critical regulator of cell survival and proliferation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic Xanthone Constituents of the Stem Bark of Garcinia mangostana (Mangosteen) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vjs.ac.vn [vjs.ac.vn]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Garcinia mangostana: a source of potential anti-cancer lead compounds against CEM-SS cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 1-Isomangostin

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isomangostin is a prenylated xanthone naturally occurring in the pericarp of the mangosteen fruit (Garcinia mangostana). This document provides an in-depth overview of its physical, chemical, and biological properties. It includes a summary of its physicochemical characteristics, detailed experimental protocols for its analysis, and an exploration of its known mechanisms of action, including its influence on cellular signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is an organic heterotetracyclic compound.[1] It is structurally related to other well-known xanthones from mangosteen, such as α-mangostin.

Data Summary

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₆O₆ | [2] |

| Molecular Weight | 410.46 g/mol | [2] |

| CAS Number | 19275-44-6 | [2] |

| IUPAC Name | 5,9-dihydroxy-10-methoxy-2,2-dimethyl-11-(3-methylbut-2-enyl)-3,4-dihydropyrano[2,3-a]xanthen-12-one | PubChem |

| Melting Point | 155-156 °C | ChemicalBook |

| Note: A conflicting value of 245-249 °C is reported in PubChem. | PubChem[1] | |

| Boiling Point (Predicted) | 613.9 ± 55.0 °C | ChemicalBook |

| Density (Predicted) | 1.257 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 7.28 ± 0.40 | ChemicalBook |

| Solubility | Soluble in acetone, chloroform, dichloromethane, DMSO, and ethyl acetate.[3] | Cayman Chemical[3] |

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, including anti-obesity, cytotoxic, and anti-inflammatory properties.

Anti-Obesity Activity: Pancreatic Lipase Inhibition

This compound is an inhibitor of pancreatic lipase, a key enzyme in the digestion and absorption of dietary fats.[2][4] By inhibiting this enzyme, this compound can reduce the absorption of fats, thus exhibiting anti-obesity potential.[2][4] The reported IC₅₀ value for the inhibition of porcine pancreatic lipase is 34.5 μM.[2]

Cytotoxic Activity and Effects on Cell Cycle

This compound has shown cytotoxic effects against various cancer cell lines. This activity is, in part, attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Specifically, 3-isomangostin, a closely related isomer, has been shown to inhibit cyclin D2/Cdk4 and cyclin E1/Cdk2 with EC₅₀ values of 15.6 and 34.92 µM, respectively.[3] This inhibition can lead to cell cycle arrest and apoptosis. The isoprenyl group at certain positions on the xanthone structure is considered critical for its cytotoxic and kinase inhibitory effects.[5]

Anti-Inflammatory Activity and Related Signaling Pathways

While direct studies on this compound's anti-inflammatory mechanisms are limited, the closely related and well-studied α-mangostin provides insights into the potential pathways involved. These pathways are often modulated by xanthones and are relevant targets for anti-inflammatory drug development.

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation. α-Mangostin has been shown to modulate this pathway, although the effect can be cell-type dependent, leading to either activation or inhibition.[6][7] The activation of the ASK1/p38 pathway by α-mangostin can lead to apoptosis in some cancer cells.[6]

Caption: Postulated p38 MAPK signaling pathway influenced by this compound.

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. α-Mangostin has been demonstrated to exert anti-inflammatory effects by inhibiting the activation of the TAK1-NF-κB pathway.[5][8] This leads to a reduction in the production of pro-inflammatory mediators.

Caption: Postulated NF-κB signaling pathway inhibited by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound and related xanthones.

Pancreatic Lipase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on pancreatic lipase activity.

-

Principle: The activity of pancreatic lipase is measured by monitoring the hydrolysis of a substrate, such as p-nitrophenyl palmitate (p-NPP), which releases a colored product (p-nitrophenol) that can be quantified spectrophotometrically.

-

Reagents and Materials:

-

Porcine pancreatic lipase

-

p-Nitrophenyl palmitate (p-NPP)

-

Tris-HCl buffer (pH 8.0)

-

This compound (test compound)

-

Orlistat (positive control)

-

DMSO (solvent for compounds)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a solution of pancreatic lipase in Tris-HCl buffer.

-

In a 96-well plate, add the Tris-HCl buffer, the test compound (this compound dissolved in DMSO) at various concentrations, and the pancreatic lipase solution.

-

Incubate the mixture at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the p-NPP substrate solution.

-

Incubate the plate at 37°C for a further 7-15 minutes.

-

Measure the absorbance of the solution at 405 nm using a microplate reader.

-

A control is run with DMSO instead of the test compound, and a blank is prepared without the enzyme.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_blank) - (A_sample - A_blank)] / (A_control - A_blank) x 100

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Caption: Workflow for the pancreatic lipase inhibition assay.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.[9]

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Reagents and Materials:

-

Cancer cell line (e.g., HT-29, MCF-7)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (test compound)

-

Doxorubicin (positive control)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) and a positive control. A vehicle control (DMSO) should also be included.

-

Incubate the plate for 24-48 hours.

-

Remove the treatment medium and add MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle control.

-

The IC₅₀ value is determined from the dose-response curve.

-

Western Blot Analysis for p38 MAPK Activation

Western blotting is used to detect the phosphorylation (activation) of p38 MAPK.[9]

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for total p38 and phosphorylated p38.

-

Reagents and Materials:

-

Cell lysate buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p38, anti-phospho-p38)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound for the desired time, then lyse the cells and collect the protein.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

The membrane can be stripped and re-probed with an antibody against total p38 for normalization.

-

NF-κB p65 ELISA

An ELISA (Enzyme-Linked Immunosorbent Assay) can be used to quantify the activation of NF-κB by measuring the amount of the p65 subunit in nuclear extracts.

-

Principle: A sandwich ELISA format is used where a capture antibody specific for NF-κB p65 is coated on a microplate. The sample is added, and if p65 is present, it will bind to the capture antibody. A detection antibody, also specific for p65, is then added, followed by a substrate that produces a colorimetric signal proportional to the amount of p65.

-

Reagents and Materials:

-

NF-κB p65 ELISA kit (containing pre-coated plates, detection antibody, standards, buffers, and substrate)

-

Nuclear extraction kit

-

Microplate reader

-

-

Procedure:

-

Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS).

-

Isolate nuclear extracts from the cells.

-

Perform the ELISA according to the manufacturer's protocol.[6][10] This typically involves:

-

Adding standards and samples to the wells of the pre-coated plate.

-

Incubating to allow p65 to bind to the capture antibody.

-

Washing the plate to remove unbound material.

-

Adding the detection antibody and incubating.

-

Washing the plate again.

-

Adding the substrate and incubating to develop the color.

-

Adding a stop solution to terminate the reaction.

-

-

Measure the absorbance at 450 nm.

-

Calculate the concentration of NF-κB p65 in the samples based on the standard curve.

-

Conclusion

This compound is a promising natural compound with a variety of biological activities that warrant further investigation. Its potential as an anti-obesity agent through the inhibition of pancreatic lipase and its cytotoxic effects against cancer cells make it a molecule of interest for drug development. The elucidation of its effects on key signaling pathways, such as the p38 MAPK and NF-κB pathways, will be crucial in understanding its full therapeutic potential. This technical guide provides a solid foundation of the current knowledge on this compound and standardized protocols for its further study.

References

- 1. Multitarget Action of Xanthones from Garcinia mangostana against α-Amylase, α-Glucosidase and Pancreatic Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Pancreatic lipase抑制剂 | MCE [medchemexpress.cn]

- 3. researchgate.net [researchgate.net]

- 4. Human NFκB(Nuclear Factor Kappa B) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 5. Inhibition of CDK2/CyclinE1 by xanthones from the mangosteen (Garcinia mangostana): A structure-activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cloud-clone.com [cloud-clone.com]

- 7. assaygenie.com [assaygenie.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 2.6. Detection of phospho-p38 MAPK protein by western blot [bio-protocol.org]

- 10. NF kappaB p65 ELISA Kit (ab176648) | Abcam [abcam.com]

1-Isomangostin as a Pancreatic Lipase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 1-isomangostin, a xanthone derived from the pericarp of Garcinia mangostana L., and its role as a potent inhibitor of pancreatic lipase. Pancreatic lipase is a critical enzyme in the digestion and absorption of dietary fats, making it a key target for the development of anti-obesity therapeutics. This guide synthesizes the current scientific knowledge on this compound's inhibitory activity, mechanism of action, and the experimental protocols used for its evaluation.

Quantitative Data: Pancreatic Lipase Inhibition by Xanthones

Bioactivity-guided studies of Garcinia mangostana pericarp extracts have identified several xanthones with significant inhibitory effects on pancreatic lipase. The inhibitory activities are typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. This compound demonstrates notable activity, and its efficacy is best understood in comparison to other related xanthones and the standard anti-obesity drug, Orlistat.

Table 1: IC50 Values of Xanthones from Garcinia mangostana against Porcine Pancreatic Lipase (PPL)

| Compound | IC50 (μM) | Source(s) |

| This compound | 34.5 | [1] |

| α-Mangostin | 5.0 | [2][3][4] |

| β-Mangostin | Moderate Activity | [5] |

| γ-Mangostin | 10.0 | [6] |

| Gartanin | Moderate Activity | [5] |

| Garcinone D | Moderate Activity | [5] |

| Orlistat (Positive Control) | 3.9 | [2][4] |

Note: "Moderate Activity" indicates that the compound was found to be active but a specific IC50 value was not provided in the cited literature.

Mechanism of Action

The primary anti-obesity mechanism of this compound is the inhibition of pancreatic lipase in the gastrointestinal tract.[7][8] By inhibiting this key enzyme, the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoacylglycerols is reduced.[7][9] This leads to a decrease in lipid absorption and, consequently, a reduction in caloric intake from fat.

Kinetic analyses of the closely related and potent inhibitor, α-mangostin, have demonstrated a non-competitive mode of inhibition against pancreatic lipase.[2][4] This suggests that these xanthones likely bind to an allosteric site on the enzyme, rather than the active site where the substrate binds. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. Given the structural similarity, it is highly probable that this compound follows a similar non-competitive inhibition mechanism.

Figure 1. Anti-obesity action of this compound via pancreatic lipase inhibition.

Experimental Protocols

The evaluation of pancreatic lipase inhibitors is predominantly conducted using in vitro enzymatic assays. The following protocol is a synthesized methodology based on common practices reported in the literature for testing xanthones.[4][7][10][11]

Porcine Pancreatic Lipase (PPL) Inhibition Assay

Objective: To determine the concentration-dependent inhibitory effect of a test compound (e.g., this compound) on the activity of pancreatic lipase.

Principle: Pancreatic lipase hydrolyzes a substrate, such as p-nitrophenyl butyrate (PNPB) or 4-methylumbelliferyl (4-MU) oleate, to produce a chromogenic or fluorogenic product. The rate of product formation, measured spectrophotometrically or fluorometrically, is proportional to enzyme activity. The presence of an inhibitor reduces this rate.

Materials and Reagents:

-

Porcine Pancreatic Lipase (PPL), Type II (e.g., Sigma-Aldrich)

-

Substrate: p-Nitrophenyl butyrate (PNPB) or 4-Methylumbelliferyl oleate

-

Buffer: Tris-HCl (e.g., 13 mM, pH 8.0, containing 150 mM NaCl and 1.3 mM CaCl2)

-

Test Compound (this compound) dissolved in Dimethyl Sulfoxide (DMSO)

-

Positive Control: Orlistat

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a stock solution of PPL (e.g., 1 mg/mL) in Tris-HCl buffer immediately before use.

-

Compound Preparation: Prepare a series of dilutions of this compound and Orlistat in DMSO. Further dilute in buffer to achieve final desired assay concentrations.

-

Pre-incubation: In a 96-well plate, add a small volume of the PPL solution to wells containing either the buffer with DMSO (control), the positive control (Orlistat), or the test compound (this compound). Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution (PNPB) to all wells.

-

Kinetic Measurement: Immediately place the microplate in a reader set to the appropriate wavelength (e.g., 405 nm for p-nitrophenol) and temperature (37°C). Measure the absorbance at regular intervals for 10-30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Figure 2. Workflow for the in vitro pancreatic lipase inhibition assay.

Structure-Activity Relationship (SAR) Insights

Preliminary structure-activity relationship analyses of xanthones from G. mangostana suggest that the presence and location of isoprenyl chains on the xanthone nucleus are important for pancreatic lipase inhibition. While α-mangostin, with two prenyl groups, shows the highest potency, the activity of this compound and other related structures highlights the potential of this chemical class. The core xanthone scaffold appears essential, with modifications at various positions modulating the inhibitory potency.

Figure 3. Diagram of non-competitive inhibition of pancreatic lipase.

Conclusion and Future Directions

This compound, a natural xanthone from Garcinia mangostana, is a confirmed inhibitor of pancreatic lipase with an IC50 value of 34.5 μM.[1] Although less potent than its isomer α-mangostin or the drug Orlistat, it represents a valuable lead compound. Its mechanism is likely non-competitive, offering a different mode of action that could be explored for synergistic effects or to overcome resistance. The detailed protocols and comparative data presented here provide a solid foundation for researchers and drug developers interested in exploring this compound and other xanthones as potential therapeutics for obesity and related metabolic disorders. Further research should focus on in vivo efficacy, bioavailability, safety profiling, and the synthesis of more potent analogues based on the xanthone scaffold.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. The metabolic and molecular mechanisms of α-mangostin in cardiometabolic disorders (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Open Access@KRIBB: Xanthones with pancreatic lipase inhibitory activity from the pericarps of Garcinia mangostana L. (Guttiferae) [oak.kribb.re.kr]

- 5. researchgate.net [researchgate.net]

- 6. Multitarget Action of Xanthones from Garcinia mangostana against α-Amylase, α-Glucosidase and Pancreatic Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijmrhs.com [ijmrhs.com]

- 8. Anti-obesity potential of selected tropical plants via pancreatic lipase inhibition - MedCrave online [medcraveonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multitarget Action of Xanthones from Garcinia mangostana against α-Amylase, α-Glucosidase and Pancreatic Lipase | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for HPLC Quantification of 1-Isomangostin

These application notes provide a detailed framework for the quantitative analysis of 1-isomangostin using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development who require accurate and reliable methods for the quantification of this xanthone derivative from complex matrices such as plant extracts.

Introduction

This compound is a xanthone found in the pericarp of the mangosteen fruit (Garcinia mangostana). Like other xanthones from mangosteen, such as α-mangostin, it is investigated for various pharmacological activities. Accurate quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and for pharmacokinetic and pharmacodynamic studies. This document outlines the necessary HPLC methodologies, including sample preparation and chromatographic conditions, for the determination of this compound.

Data Presentation

The following tables summarize typical HPLC method parameters and validation data for the analysis of xanthones, which can be adapted and validated for this compound.

Table 1: HPLC Method Parameters for Xanthone Analysis

| Parameter | Method 1 (Adapted for Isomangostin) | Method 2 (General Xanthones) | Method 3 (α-mangostin specific) |

| Column | Dionex C18 | Hypersil® BDS C-18 (4.6 x 250 mm, 5 µm)[1] | Purospher STAR C18[2][3] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol | A: 0.1% v/v Orthophosphoric AcidB: Acetonitrile[1] | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile[2][3] |

| Elution | Gradient (65-90% B over 30 min)[4] | Gradient (70-80% B)[1] | Isocratic (20:80 A:B)[2][3] |

| Flow Rate | - | 1.0 mL/min[1] | 1.0 mL/min[2][3] |

| Detection | UV, 254 nm[4] | UV, 320 nm[1] | DAD or MS[2][3] |

| Injection Volume | - | 10 µL[1] | 10 µL[2] |

| Column Temp. | Ambient | Ambient (25-28°C)[1] | - |

Table 2: Summary of Method Validation Parameters for Xanthone Quantification

| Parameter | Result (α-mangostin) | Result (α-mangostin) |

| Linearity Range | 10–200 µg/mL[1] | 10 to 100 μg/mL[2][3] |

| Correlation Coefficient (r²) | 0.9999[1] | >0.9999[2] |

| Accuracy (% Recovery) | 100.01%[1] | 99.1% to 101.7%[3] |

| Precision (RSD) | < 2% (Intra- and Interday)[1] | < 2.0% (Intra- and Interday)[3] |

| Limit of Detection (LOD) | 0.06 µg/mL[1] | 0.13 µg/mL[2][3] |

| Limit of Quantification (LOQ) | 0.17 µg/mL[1] | 0.4 µg/mL[2][3] |

Experimental Protocols

The following protocols provide a starting point for the quantification of this compound. Method validation and optimization are recommended for specific applications.

Protocol 1: Sample Preparation from Mangosteen Pericarp

This protocol describes a general method for the extraction of xanthones from mangosteen pericarp.

Materials:

-

Dried mangosteen pericarp powder

-

95% Ethanol[5]

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Sonicator

-

Centrifuge

-

0.45 µm syringe filters

Procedure:

-

Weigh 1 gram of dried mangosteen pericarp powder into a centrifuge tube.

-

Add 10 mL of 95% ethanol.

-

Sonicate for 30 minutes.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis. A dilution with the mobile phase may be necessary to fall within the calibration range.

Protocol 2: HPLC Analysis of this compound

This method is adapted from a validated procedure for the simultaneous determination of several xanthones, including an isomangostin isomer.[5]

Instrumentation and Conditions:

-

HPLC System: An HPLC or UHPLC system with a UV/Vis or DAD detector.

-

Column: Dionex C18 reverse-phase column.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Methanol.

-

Gradient Program:

-

0-25 min: 65% to 90% B

-

25-30 min: Hold at 90% B

-

-

Flow Rate: 1.0 mL/min (typical, may require optimization).

-

Detection Wavelength: 254 nm.[4]

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient.

Procedure:

-

Prepare a stock solution of this compound analytical standard in methanol.

-

From the stock solution, prepare a series of calibration standards by serial dilution with methanol. A suggested range is 1 to 50 µg/mL.[5]

-

Inject the calibration standards into the HPLC system to generate a calibration curve.

-

Inject the prepared sample extracts.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the analysis of this compound.

Caption: Workflow for the extraction of this compound from mangosteen pericarp.

Caption: Logical workflow for the HPLC quantification of this compound.

References

Application Notes & Protocols for LC-MS/MS Analysis of 1-Isomangostin in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isomangostin, a naturally occurring xanthone found in the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. To support preclinical and clinical development, robust and reliable bioanalytical methods are essential for the accurate quantification of this compound in biological matrices. This document provides a detailed application note and protocol for the analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Principle

The method described herein involves the extraction of this compound and an internal standard (IS) from a biological matrix, typically plasma, followed by chromatographic separation on a reverse-phase C18 column. The separated analytes are then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity for the determination of this compound concentrations in complex biological samples.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma samples.

Materials:

-

Blank plasma

-

This compound standard stock solution

-

Internal Standard (IS) stock solution (e.g., a structurally similar, stable-isotope labeled standard or another xanthone not present in the sample)

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of cold acetonitrile containing the internal standard to each tube.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography (LC) System:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution:

Time (min) %B 0.0 40 2.0 95 3.0 95 3.1 40 | 5.0 | 40 |

Mass Spectrometry (MS) System:

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Ion Spray Voltage: ~4500 V

-

Temperature: ~500°C

-

Collision Gas: Nitrogen

-

MRM Transitions:

-

This compound: The precursor ion will be the protonated molecule [M+H]⁺. The exact m/z and the product ion m/z should be determined by direct infusion of a this compound standard. Based on literature for similar xanthones, the fragmentation often involves the loss of isoprenyl side chains.

-

Internal Standard: To be determined based on the selected IS.

-

Data Presentation

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| α-Mangostin | 1 - 1000 | > 0.995 | 1 |

Table 2: Precision and Accuracy

| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| α-Mangostin | 3 (LQC) | < 10 | 90 - 110 | < 10 | 90 - 110 |

| 50 (MQC) | < 10 | 90 - 110 | < 10 | 90 - 110 | |

| 800 (HQC) | < 10 | 90 - 110 | < 10 | 90 - 110 |

Table 3: Recovery and Matrix Effect

| Analyte | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |

| α-Mangostin | 3 (LQC) | > 85 | 85 - 115 |

| 800 (HQC) | > 85 | 85 - 115 |

Visualizations

Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of this compound.

Potential Signaling Pathway of Xanthones

The following diagram illustrates a potential signaling pathway that could be investigated in relation to the biological activity of xanthones like this compound, based on published literature for related compounds such as α-mangostin.

Application Notes and Protocols for 1-Isomangostin in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isomangostin, also known as 3-isomangostin, is a prenylated xanthone isolated from the pericarp of the mangosteen fruit (Garcinia mangostana L.). Xanthones from mangosteen are a class of compounds recognized for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and potent anticancer properties.[1][2] Emerging research has identified this compound as a compound of interest for cancer research. It has demonstrated direct effects on cancer cell viability and key regulators of the cell cycle. Specifically, this compound has been shown to inhibit cyclin D2/Cdk4 and cyclin E1/Cdk2, crucial complexes for cell cycle progression.[3]

While detailed mechanistic studies on this compound are still developing, the extensive body of research on its potent and abundant isomer, α-mangostin, provides a valuable framework for understanding its likely mechanisms of action. Studies on α-mangostin have revealed its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest by modulating critical signaling pathways, including PI3K/Akt and MAPK.

This document provides a summary of the known quantitative data on this compound, detailed protocols for key cell culture experiments, and visual diagrams of associated signaling pathways and workflows, primarily leveraging the well-documented activities of α-mangostin as a mechanistic model.

Data Presentation: Antiproliferative and Cytotoxic Effects

Quantitative data from in vitro studies are summarized below. Table 1 details the specific cytotoxic and enzymatic effects of this compound, while Table 2 provides data on α-mangostin for mechanistic context and comparison.

Table 1: Antiproliferative and Enzyme-Inhibitory Activity of this compound

| Cell Line | Cancer Type | Assay Type | Parameter | Value (µM) | Citation |

|---|---|---|---|---|---|

| HCT116 | Colon Carcinoma | Cell Viability | IC₅₀ | 47.4 | [3] |

| HCC1937 | Breast Carcinoma | Cell Viability | IC₅₀ | 59.9 | [3] |

| - | - | Kinase Assay | EC₅₀ (Cyclin D2/Cdk4) | 15.6 | [3] |

| - | - | Kinase Assay | EC₅₀ (Cyclin E1/Cdk2) | 34.92 |[3] |

Table 2: Antiproliferative Activity of α-Mangostin (for Mechanistic Context)

| Cell Line | Cancer Type | IC₅₀ (µM) | Treatment Time (h) | Citation |

|---|---|---|---|---|

| DLD-1 | Colon Cancer | 7.5 | Not Specified | [4] |

| COLO 205 | Colon Cancer | ~40 (9.74 µg/mL) | 24 | [3] |

| HCT116 | Colon Cancer | Not Specified | Not Specified | [5] |

| MDA-MB231 | Breast Cancer | 20 | Not Specified | [6] |

| T47D | Breast Cancer | ~15-30 | 12 | [7] |

| 22Rv1 | Prostate Cancer | 6.9 | Not Specified | [4] |

| PC3 | Prostate Cancer | 12.7 | Not Specified | [4] |

| SK-HEP-1 | Hepatocarcinoma | 24.8 | 24 | [4] |

| SK-HEP-1 | Hepatocarcinoma | 19.6 | 48 |[4] |

Putative Mechanisms of Action (Inferred from α-Mangostin Studies)

Based on the extensive research on α-mangostin, the anticancer effects of this compound likely involve the induction of apoptosis and arrest of the cell cycle, mediated by key cellular signaling pathways.

Induction of Apoptosis

Mangosteen xanthones are potent inducers of apoptosis, primarily through the intrinsic (mitochondrial) pathway.[1] This process involves:

-

Mitochondrial Disruption: Increased mitochondrial membrane permeability leads to the release of pro-apoptotic factors like cytochrome c.

-

Caspase Activation: Released cytochrome c activates a cascade of caspase enzymes. This begins with the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3.[1][3]

-

Modulation of Bcl-2 Family Proteins: An increase in the expression of pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2) shifts the cellular balance towards cell death.[3][8]

-

PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Cell Cycle Arrest

The ability of this compound to inhibit Cyclin/CDK complexes directly supports the hypothesis that it induces cell cycle arrest.[3] Studies on α-mangostin confirm that it causes a robust arrest in the G1 phase of the cell cycle.[6][9][10] This is achieved by downregulating the expression of key cell cycle progression proteins, including CDK2, CDK4, Cyclin D3, and Cyclin E, while upregulating CDK inhibitors like p21 and p27.[9]

Modulation of Signaling Pathways

The pro-apoptotic and cell cycle inhibitory effects of mangosteen xanthones are controlled by upstream signaling pathways critical for cell survival and proliferation.

-

PI3K/Akt Pathway: This is a major survival pathway often hyperactivated in cancer. α-Mangostin has been shown to suppress the PI3K/Akt signaling pathway, which leads to decreased cell survival and induction of apoptosis.[4][11]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway plays a dual role in cell fate. α-Mangostin has been observed to activate the stress-activated arms of this pathway, such as p38 and JNK, which promote apoptosis, while inhibiting the pro-survival ERK arm.[4][12]

Visualized Signaling Pathways and Workflows

Caption: Anticancer signaling pathways modulated by mangosteen xanthones.

References

- 1. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xanthones from mangosteen extracts as natural chemopreventive agents: Potential anticancer drugs - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-Isomangostin | CAS:19275-46-8 | Manufacturer ChemFaces [chemfaces.com]

- 8. Formulation of 1% α-mangostin in orabase gel induces apoptosis in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Isomangostin | CAS:19275-46-8 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. 3-Isomangostin | C24H26O6 | CID 13873655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Applications of 1-Isomangostin in Cancer Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isomangostin, a naturally occurring xanthone found in the pericarp of the mangosteen fruit (Garcinia mangostana), is emerging as a compound of interest in oncological research. As a structural isomer of the well-studied α-mangostin, this compound shares a similar xanthone backbone but exhibits distinct biological activities that warrant specific investigation. This document provides detailed application notes and experimental protocols for researchers exploring the anticancer potential of this compound. The methodologies outlined are based on established cancer research techniques and can be adapted for the specific investigation of this compound's effects on various cancer models.

Overview of Anticancer Potential

Preliminary studies and in silico analyses suggest that this compound possesses promising anticancer properties. While research is more extensive for its isomer, α-mangostin, the available data for this compound indicates potential activity in key areas of cancer progression:

-

Cytotoxicity: Like other xanthones, this compound is predicted to exhibit cytotoxic effects against various cancer cell lines. Its structural isomer, 3-isomangostin, has demonstrated cytotoxic activity against the HT-29 human colon cancer cell line.

-

AKT Signaling Pathway Inhibition: In silico modeling has identified the AKT kinase as a potential target for this compound in pancreatic cancer. This suggests a role in modulating cell survival and proliferation pathways.

-

Anti-inflammatory Effects: this compound has been shown to possess anti-inflammatory properties, which is relevant to cancer research as inflammation is a critical component of the tumor microenvironment.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its isomers. It is important to note that data specifically for this compound is limited, and further experimental validation is required.

| Compound | Cancer Cell Line | Assay Type | Endpoint | Value |

| This compound | Pancreatic Cancer (In Silico) | Molecular Docking | Binding Energy (ΔG) | -9.90 kcal/mol |

| Pancreatic Cancer (In Silico) | Molecular Docking | Inhibition Constant (Ki) | 54.9 nM | |

| 3-Isomangostin | HT-29 (Colon) | Cytotoxicity Assay | ED50 | 4.9 µM |

Key Signaling Pathway: PI3K/AKT

In silico studies strongly suggest that a key mechanism of action for this compound in cancer may be the inhibition of the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Experimental Protocols

The following protocols are foundational for assessing the anticancer effects of this compound. These are generalized methods and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., HT-29, PANC-1)

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

Cell Cycle Analysis (PI Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

6-well plates

-

Cold 70% ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with this compound for 24 or 48 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis for AKT Pathway Proteins

This protocol assesses the effect of this compound on the expression and phosphorylation of key proteins in the AKT signaling pathway.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-AKT, anti-p-AKT (Ser473), anti-mTOR, anti-p-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Future Directions and Considerations

The study of this compound in cancer research is in its early stages. Future research should focus on:

-

Comprehensive IC50 Profiling: Determining the cytotoxic effects of this compound across a wide panel of cancer cell lines.

-

In Vitro Validation of AKT Inhibition: Confirming the in silico findings through robust in vitro kinase assays and Western blotting.

-

Elucidation of Apoptotic Mechanisms: Investigating the specific apoptotic pathways (intrinsic vs. extrinsic) activated by this compound.

-

In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound in animal models of cancer.

-

Combination Therapies: Exploring the potential synergistic effects of this compound with standard chemotherapeutic agents.

Researchers should be mindful of the purity of the this compound compound used in their experiments, as contamination with other xanthones could confound the results. It is recommended to obtain highly purified this compound and verify its identity and purity using analytical techniques such as HPLC and mass spectrometry.

Application Notes and Protocols for 1-Isomangostin in Anti-Inflammatory Studies

For: Researchers, scientists, and drug development professionals.

Introduction

1-Isomangostin is a xanthone compound found in the pericarp of the mangosteen fruit (Garcinia mangostana). Xanthones from mangosteen, particularly the well-studied isomer α-mangostin, have garnered significant interest for their potent anti-inflammatory properties.[1][2] These compounds have been traditionally used in Southeast Asian medicine to treat various inflammatory conditions.[1] This document provides a summary of the current understanding of the anti-inflammatory effects of mangosteen xanthones, with a focus on providing detailed experimental protocols and data that can be adapted for the study of this compound.

Note on Data Availability: As of the date of this document, specific experimental data on the anti-inflammatory activity of this compound is limited in publicly available scientific literature. The data and protocols presented herein are primarily based on studies of the closely related and extensively researched isomer, α-mangostin. These notes are intended to serve as a guide for initiating and designing anti-inflammatory studies on this compound.

Mechanism of Action: Inhibition of Pro-Inflammatory Pathways

The anti-inflammatory effects of mangosteen xanthones are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The two major pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Studies on α-mangostin have shown that it can inhibit the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[3][4]

MAPK Signaling Pathway:

The MAPK family, including ERK, JNK, and p38, plays a critical role in cellular responses to a variety of external stimuli, leading to the activation of transcription factors that regulate inflammatory gene expression.[4] Research indicates that α-mangostin can suppress the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli.[4]

Data Presentation: In Vitro Anti-Inflammatory Activity of Mangosteen Xanthones

The following tables summarize quantitative data from studies on α-mangostin and γ-mangostin, which can serve as a reference for designing experiments with this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Compound | Concentration | % Inhibition of NO Production | IC50 (µM) | Reference |

| α-Mangostin | 1 µM | 50% | 12.4 | [5][6] |

| 3 µM | 61% | [4][6] | ||

| 10 µM | 78% | [4][6] | ||

| γ-Mangostin | - | - | 10.1 | [5] |

Table 2: Inhibition of Pro-Inflammatory Mediators by α-Mangostin in LPS-Stimulated RAW 264.7 Macrophages

| Mediator | α-Mangostin Concentration | % Inhibition | IC50 (µM) | Reference |

| PGE2 | - | - | 13.9 | [7] |

| TNF-α | - | - | 31.8 | [7] |

| IL-4 | - | - | 64.8 | [7] |

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo experiments commonly used to assess the anti-inflammatory potential of compounds like this compound.

In Vitro Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay is a primary screening method to evaluate the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (or test compound)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) standard solution

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME).

-

-

Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group should not be stimulated with LPS.

-

Griess Assay:

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model of acute inflammation to evaluate the in vivo anti-inflammatory efficacy of a compound.[8][9]

Materials:

-

Male Wistar rats or Swiss albino mice (6-8 weeks old)

-

λ-Carrageenan (1% w/v in sterile saline)

-

This compound (or test compound)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Positive control drug (e.g., Indomethacin or Dexamethasone)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6 per group):

-

Group 1: Vehicle control (receives vehicle and carrageenan)

-

Group 2: Positive control (receives Indomethacin, e.g., 10 mg/kg, and carrageenan)

-

Groups 3-5: Test groups (receive different doses of this compound, e.g., 10, 25, 50 mg/kg, and carrageenan)

-

-

Drug Administration: Administer the vehicle, positive control, or this compound orally or intraperitoneally 1 hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Data Analysis:

-

Calculate the paw edema volume at each time point by subtracting the initial paw volume (at 0 hour) from the paw volume at the respective time point.

-

Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

-

Visualizations

Signaling Pathways

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.

Experimental Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Inflammatory Potency of Mangosteen (Garcinia mangostana L.): A Systematic Review | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]

- 3. A Novel Biological Role of α-Mangostin via TAK1-NF-κB Pathway against Inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. α-Mangostin Is a Xanthone Derivative from Mangosteen with Potent Immunomodulatory and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of mangostins from Garcinia mangostana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. α-Mangostin: Anti-Inflammatory Activity and Metabolism by Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of compounds from Garcinia mangostana on inflammatory mediators in RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

Troubleshooting & Optimization

Stability of 1-Isomangostin under different experimental conditions

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1-Isomangostin under various experimental conditions. The information is presented in a question-and-answer format, including troubleshooting guides and FAQs.